3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid
Description
This compound is of industrial relevance, particularly in dye synthesis and intermediates for reactive molecules. The interplay of electron-withdrawing (Cl, NO₂) and electron-donating (OH) substituents influences its acidity, solubility, and reactivity .
Structure
3D Structure
Properties
CAS No. |
83732-61-0 |
|---|---|
Molecular Formula |
C6H4ClNO6S |
Molecular Weight |
253.62 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14) |
InChI Key |
VMHPZSMLWXYABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The raw materials, such as 3-chloro-4-hydroxybenzenesulphonic acid, are subjected to nitration in reactors equipped with temperature control systems. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group in the compound can undergo reduction to form amino derivatives. For instance:
-
Reductive agent : Sodium bisulfite (NaHSO₃) is commonly used.
-
Conditions : Reaction at 80–85°C for ~10 hours achieves near-complete conversion .
-
Yield : Up to 84% yield of reduced products (e.g., 3-acetamino-5-amino-4-hydroxybenzenesulfonic acid) is reported .
Acetylation
Acetylation modifies the hydroxyl group in the compound, enhancing stability or reactivity:
-
Procedure : Acetylating agents (e.g., acetic acid derivatives) react with the hydroxyl group to form acetyl derivatives.
-
Application : This step is critical in preparing intermediates for pharmaceuticals or dyes .
Alkylation via Active Methylene Compounds
The compound participates in alkylation reactions with active methylene compounds (e.g., dimethyl malonate):
-
Base : Cs₂CO₃ (2 equivalents) is favored for optimal yields .
-
Conditions : Reactions occur at 80°C in solvents like DMSO .
| Entry | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 14 | DMSO | Cs₂CO₃ | 80°C | 64 |
| 17 | DMSO | Cs₂CO₃ | 120°C | 62 |
Salt Formation
The compound can form sodium salts (e.g., sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate):
-
Molecular formula : C₆H₃ClNNaO₆S (molar mass: 275.598 g/mol ) .
-
Synonyms : Includes sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate and related derivatives .
Analytical Methods
Scientific Research Applications
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it can participate in redox reactions, affecting cellular pathways and processes. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
3-Chloro-4-methyl-5-nitrobenzenesulfonic Acid
- Molecular Formula: C₇H₆ClNO₅S (MW: 251.64) .
- Substituents : Chloro (3), methyl (4), nitro (5), sulfonic acid (1).
- Key Differences: The methyl group at position 4 (vs. hydroxyl in the target compound) reduces polarity, leading to lower water solubility. Methyl is less acidic than hydroxyl (pKa ~10 for -OH vs. Applications: Likely used as a hydrophobic intermediate in dyes or surfactants, contrasting with the hydroxylated target compound’s suitability for polar reaction systems .
4-Chloro-3-nitrobenzenesulfonic Acid
- Molecular Formula: C₆H₄ClNO₅S (inferred from name).
- Substituents : Chloro (4), nitro (3), sulfonic acid (1).
- Key Differences: Absence of hydroxyl group reduces hydrogen-bonding capacity and acidity. Nitro at position 3 (vs. <1 for target compound). Applications: Precursor to 4-chlorometanilic acid (dye intermediate) via nitro reduction .
3-Amino-2-hydroxy-5-nitrobenzenesulphonic Acid
- Molecular Formula : C₆H₅N₂O₆S (inferred from name).
- Substituents: Amino (3), hydroxyl (2), nitro (5), sulfonic acid (1).
- Key Differences: Amino group (-NH₂) at position 3 introduces basicity (pKa ~4-5), unlike the chloro group in the target compound. Hydroxyl at position 2 (vs. 4) alters steric and electronic interactions, reducing intramolecular hydrogen bonding with sulfonic acid. Applications: Potential use in azo dyes due to amino group’s coupling reactivity .
4-Methyl-3-nitrobenzenesulfonic Acid
- Molecular Formula: C₇H₇NO₅S (CAS 97-06-3).
- Substituents : Methyl (4), nitro (3), sulfonic acid (1).
- Key Differences :
Comparative Analysis Table
Research Findings and Implications
- Acidity: The target compound’s hydroxyl group enhances acidity compared to methyl or amino analogs, enabling salt formation in mild alkaline conditions.
- Reactivity : Chloro and nitro groups facilitate electrophilic substitution, while hydroxyl enables hydrogen bonding, influencing solubility in aqueous systems .
- Synthetic Routes : Derivatives like 4-chlorometanilic acid () are synthesized via nitro reduction, whereas hydroxylated analogs may require protective group strategies .
Biological Activity
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid (CAS Number: 3023159) is a sulfonic acid derivative with significant biological activity. This compound has been studied for its interactions with various biological systems, including its effects on cellular processes, enzyme activity, and potential therapeutic applications.
The molecular structure of this compound features a chlorine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with a sulfonic acid functional group. These functional groups contribute to its reactivity and ability to form complexes with various biomolecules.
1. Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling: The compound can modulate cell signaling pathways by interacting with proteins and enzymes, potentially altering their conformation and activity.
- Gene Expression: Studies have shown that this compound can affect gene expression patterns, likely through its interaction with transcription factors or other regulatory proteins.
2. Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves:
- Complex Formation: The nitro and sulfonic acid groups facilitate the formation of stable complexes with biomolecules, leading to enzyme inhibition or activation.
- Reactivity with Amines: It reacts with amines to form colored complexes, which can be quantified spectrophotometrically, making it useful in biochemical assays.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
Cellular Metabolism:
- Low concentrations of the compound were found to enhance metabolic activity in cultured cells without significant toxicity.
- High concentrations resulted in cellular damage and disruption of normal functions due to reactivity with proteins.
-
Animal Models:
- In rodent models, administration of the compound at varying doses showed that low doses improved metabolic parameters, while high doses led to observable toxic effects.
Metabolic Pathways
The compound is involved in metabolic pathways related to aromatic compounds. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other xenobiotics.
Transport and Distribution
This compound is transported within cells through specific transporters. Its distribution can significantly impact its biological effects, particularly in tissues rich in aromatic amines.
Subcellular Localization
The localization of this compound is determined by its interactions with cellular targeting signals. It tends to accumulate in organelles where it can exert its effects on cellular functions.
Toxicity Profile
The toxicity of this compound has been evaluated in various studies:
| Effect | Concentration | Outcome |
|---|---|---|
| Skin Irritation | High | Severe burns and irritation |
| Cellular Damage | High | Disruption of normal cellular functions |
| Gene Expression Modulation | Low | Altered expression patterns |
Applications in Research
The compound is utilized in several scientific fields:
- Chemistry: As a reagent for detecting aromatic amines.
- Biology: In biochemical assays for studying enzyme activities.
- Medicine: Investigated for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-4-hydroxy-5-nitrobenzenesulphonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzenesulphonic acid derivatives. Key steps include:
- Nitration : Introduce the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
- Chlorination : Electrophilic substitution at position 3 using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) with FeCl₃ as a catalyst, optimizing molar ratios to avoid over-chlorination .
- Sulfonation : Sulfonic acid group introduction via sulfuric acid or oleum, requiring precise stoichiometry to prevent decomposition .
- Critical Parameters : Temperature control during nitration and chlorination is crucial. Impurities like positional isomers (e.g., 3-nitro-4-chloro derivatives) may form if stepwise reactions are misoptimized.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding adjacent protons). Aromatic protons appear as complex multiplets due to electron-withdrawing groups .
- FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M-H]⁻ at m/z 280.94 (calculated for C₆H₃ClNO₆S) and fragments indicating Cl and NO₂ loss .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?
- Methodological Answer :
- pH Sensitivity : The compound degrades in alkaline conditions (pH > 8) due to sulfonate group hydrolysis. Store in acidic buffers (pH 3–6) to enhance stability .
- Thermal Stability : Decomposition occurs above 150°C. Long-term storage at 4°C in desiccated environments is recommended to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for structural validation?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts. Compare experimental vs. calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to identify discrepancies caused by solvent effects or tautomerism .
- Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with HPLC-MS to confirm purity and rule out isomeric byproducts .
Q. What strategies optimize regioselectivity during nitration and chlorination to minimize byproducts?
- Methodological Answer :
- Directed Ortho-Metallation : Use directing groups (e.g., sulfonic acid) to enhance nitration at position 5. Protect the hydroxyl group (e.g., acetylation) to prevent undesired electrophilic attack .
- Chlorination Control : Employ low-temperature (-10°C) reactions with SO₂Cl₂ to limit radical pathways that cause di-/tri-chlorinated impurities .
Q. How do electronic effects of substituents influence the compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group deactivates the ring, reducing reactivity in cross-couplings. Use PdCl₂(dppf) catalysts with high electron-deficient ligand systems to enhance catalytic turnover .
- Ortho Effect : Steric hindrance from adjacent substituents (Cl, OH) may necessitate microwave-assisted synthesis to accelerate reaction rates .
Q. What computational tools predict the compound’s environmental or biochemical behavior (e.g., biodegradation, enzyme inhibition)?
- Methodological Answer :
- QSAR Modeling : Predict biodegradation pathways using EPI Suite or TEST software, focusing on sulfonate and nitro group reactivity .
- Molecular Docking : Simulate interactions with enzymes (e.g., tyrosinase) to assess inhibitory potential. The hydroxyl and nitro groups may form hydrogen bonds with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
